methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride
CAS No.: 1391560-77-2
Cat. No.: VC11632163
Molecular Formula: C10H13ClINO2
Molecular Weight: 341.57 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391560-77-2 |
---|---|
Molecular Formula | C10H13ClINO2 |
Molecular Weight | 341.57 g/mol |
IUPAC Name | methyl (2R)-2-amino-3-(4-iodophenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
Standard InChI Key | CHZRNEAGNQBUSL-SBSPUUFOSA-N |
Isomeric SMILES | COC(=O)[C@@H](CC1=CC=C(C=C1)I)N.Cl |
Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)I)N.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound’s molecular formula, C₁₀H₁₃ClINO₂, reflects a 341.57 g/mol molecular weight, with the iodine atom contributing 37.2% of its mass. The core structure comprises:
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A propanoate ester group (COOCH₃) at position 1.
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An (R)-configured α-amino group at position 2.
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A 4-iodophenyl moiety at position 3.
The stereochemistry at the α-carbon is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Table 1: Key Structural and Identifier Data
Property | Value |
---|---|
CAS Number | 1391560-77-2 |
IUPAC Name | methyl (2R)-2-amino-3-(4-iodophenyl)propanoate; hydrochloride |
Molecular Formula | C₁₀H₁₃ClINO₂ |
Molecular Weight | 341.57 g/mol |
SMILES | COC(=O)C@@HN.Cl |
InChIKey | CHZRNEAGNQBUSL-SBSPUUFOSA-N |
Synthesis and Optimization
Synthetic Pathway
The synthesis involves two primary steps:
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Esterification: 2-Amino-3-(4-iodophenyl)propanoic acid is refluxed with methanol in the presence of H₂SO₄ (catalytic), yielding the methyl ester.
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Salt Formation: The free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt.
Reaction monitoring via thin-layer chromatography (TLC; mobile phase: ethyl acetate/hexane, 1:1) ensures completion. Typical yields range from 65–75%, with purity ≥95% after recrystallization from ethanol.
Challenges and Solutions
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Iodine Stability: The C–I bond is photosensitive. Reactions are conducted under inert atmosphere (N₂/Ar) with amber glassware to prevent decomposition .
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Racemization Risk: Mild conditions (T < 50°C) preserve the (R)-configuration during esterification.
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water (≈1.2 mg/mL at 25°C).
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Stability: Stable at −20°C for >12 months; aqueous solutions (pH 4–6) degrade by <5% over 30 days.
Table 2: Physicochemical Profile
Property | Value |
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Melting Point | Not reported |
LogP (Octanol-Water) | 2.1 (predicted) |
pKa (Ammonium) | 8.9 ± 0.2 |
Crystallography
X-ray diffraction data are unavailable, but analogous compounds (e.g., 4-fluorophenyl derivative) adopt a planar aromatic ring orthogonal to the propanoate chain .
Applications in Medicinal Chemistry
Building Block for Drug Discovery
The 4-iodophenyl group participates in Suzuki-Miyaura cross-couplings, enabling late-stage diversification of lead compounds. For example:
This reactivity is exploited in synthesizing kinase inhibitors and GPCR modulators.
Comparison with Structural Analogues
Table 3: Analogues and Their Properties
Electronic Effects
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